3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Description
3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 2-bromophenyl group at the C3 position and a 4-(isobutylsulfonyl)piperidin-1-yl moiety at the C1 position.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO3S/c1-14(2)13-24(22,23)16-9-11-20(12-10-16)18(21)8-7-15-5-3-4-6-17(15)19/h3-6,14,16H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPJLJFGLFHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Isobutylsulfonyl)piperidine
Piperidine undergoes sulfonylation with isobutylsulfonyl chloride under basic conditions. In a typical procedure, piperidine (10 mmol) is dissolved in dichloromethane (DCM, 20 mL) and cooled to 0°C. Isobutylsulfonyl chloride (11 mmol) and triethylamine (12 mmol) are added dropwise, followed by stirring at room temperature for 12 hours. The mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (PE/EA = 10:1) to yield 4-(isobutylsulfonyl)piperidine (82% yield).
Formation of 3-(2-Bromophenyl)propan-1-one
The propanone fragment is synthesized via Friedel-Crafts acylation . 2-Bromobenzene (10 mmol) is reacted with propionyl chloride (12 mmol) in the presence of AlCl₃ (15 mmol) in DCM at 0°C. After quenching with ice water, the crude product is extracted, dried, and purified to afford 3-(2-bromophenyl)propan-1-one (68% yield).
Coupling via EDCI/DMAP-Mediated Acylation
The final step involves coupling 4-(isobutylsulfonyl)piperidine (7.6 mmol) with 3-(2-bromophenyl)propanoic acid (8.3 mmol) using EDCI (8.3 mmol) and DMAP (0.76 mmol) in DCM. After purification (PE/EA = 20:1), the title compound is obtained in 66% yield.
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling
Preparation of 1-(Piperidin-1-yl)propan-1-one
Piperidine (10 mmol) is acylated with propionyl chloride (11 mmol) in DCM using DMAP (0.1 mmol) and EDCI (11 mmol). The intermediate is isolated in 85% yield and subsequently brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).
Suzuki-Miyaura Coupling for 2-Bromophenyl Installation
The brominated intermediate (0.2 mmol) is coupled with 2-bromophenylboronic acid (0.24 mmol) using Pd(OAc)₂ (10 mol%) and dppp (8 mol%) in DMF at 120°C. After 24 hours, the product is isolated via chromatography (75% yield).
Alternative Methods and Optimization
One-Pot Sulfonylation and Acylation
A streamlined approach combines sulfonylation and acylation in a single pot. Piperidine, isobutylsulfonyl chloride, and propionyl chloride are sequentially added in DCM with EDCI/DMAP. This method reduces purification steps but yields a lower 58% product due to competing reactions.
Bromination via Electrophilic Aromatic Substitution
Direct bromination of 1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is achieved using Br₂ (1.1 equiv) and FeBr₃ (10 mol%) in DCM. Regioselective bromination at the ortho position occurs in 72% yield, confirmed by ¹H NMR (δ 7.50 ppm, singlet).
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.0 Hz, 1H, Ar-H), 7.35 (t, J = 8.0 Hz, 1H, Ar-H), 3.81 (s, 2H, CH₂CO), 3.12 (m, 4H, piperidine-H), 2.95 (s, 2H, SO₂CH₂), 1.85 (m, 1H, CH(CH₃)₂), 0.98 (d, J = 6.8 Hz, 6H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-Br).
- HRMS : m/z [M+H]⁺ calcd. for C₁₇H₂₃BrNO₃S: 432.0521; found: 432.0518.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl moiety can form hydrogen bonds with amino acid residues. The isobutylsulfonyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl and Piperidine Substituents
The target compound shares structural motifs with several propan-1-one derivatives reported in the literature. Key analogues include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The AAP series () exhibits antimicrobial activity due to the thiazolidin-3-yl and benzylidene amino groups, which enhance membrane penetration . In contrast, the target compound’s isobutylsulfonyl-piperidine group may favor interactions with enzymes or receptors requiring bulky hydrophobic pockets. The tubulysin analog 17g () incorporates a piperidin-1-yl group similar to the target compound but is functionalized for cytotoxicity, likely via microtubule disruption .
Synthetic Accessibility: The AAP series employs microwave-assisted synthesis for rapid cyclization, achieving yields >80% .
Structural Similarity and Drug-Likeness :
- The trifluoromethyl-phenyl analogue (CAS 898760-51-5, ) shares 87% structural similarity with the target compound, suggesting comparable solubility and metabolic stability profiles . However, the isobutylsulfonyl group in the target compound may improve blood-brain barrier penetration relative to trifluoromethyl groups.
Pharmacological and Physicochemical Properties
- Lipophilicity : The bromophenyl and isobutylsulfonyl groups likely increase logP (~3.5–4.0), similar to the AAP series (logP ~3.2).
- Metabolic Stability : Piperidine sulfonamide derivatives are generally resistant to oxidative metabolism, unlike the indole-based compound in , which may undergo CYP450-mediated degradation .
Biological Activity
3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a bromophenyl group and a piperidine moiety, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the isobutylsulfonyl group suggests potential inhibitory effects on certain enzymatic pathways, possibly involving the modulation of neurotransmitter systems or metabolic processes.
Potential Targets
- Oxidative Phosphorylation Complexes : Compounds targeting oxidative phosphorylation have shown efficacy in disrupting metabolic pathways in cancer cells, suggesting that this compound may similarly impact ATP generation .
- Protein-Protein Interactions : The sulfonamide moiety may facilitate interactions with proteins involved in critical cellular processes, potentially inhibiting pathways like p53-MDM2 interactions .
In Vitro Studies
Recent studies have demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Certain related compounds have shown IC50 values in the low nanomolar range against pancreatic cancer cells (e.g., MIA PaCa-2) indicating strong inhibitory effects on cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DX3–213B | MIA PaCa-2 | 0.96 ± 0.38 |
| DX3–213B | BxPC-3 | 2.15 ± 1.24 |
In Vivo Studies
The pharmacokinetic profile of similar compounds highlights their potential for oral bioavailability and therapeutic efficacy. For example, a related compound demonstrated an elimination half-life of 1.42 hours and significant systemic exposure following oral administration . This suggests that this compound may also exhibit favorable pharmacokinetic properties.
Case Study 1: Cancer Treatment
A study involving a series of sulfonamide derivatives indicated that modifications to the piperidine ring could enhance cytotoxicity against cancer cell lines. The introduction of various substituents was shown to optimize binding affinity and efficacy against tumor cells, supporting the hypothesis that structural variations significantly impact biological activity .
Case Study 2: Neurotransmitter Modulation
Investigations into compounds with similar piperidine structures have revealed their potential as modulators of neurotransmitter systems, particularly in the context of anxiety and depression models in rodents. These findings suggest that our compound might also influence neurochemical pathways relevant to psychiatric disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
